18-Hydroxycortisol (Hemiacetal)

Vue d'ensemble

Description

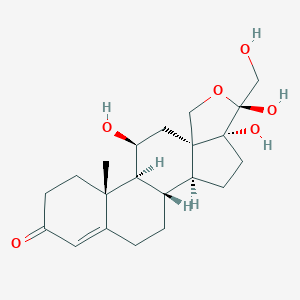

18-Hydroxycortisol (Hemiacetal) is a complex organic compound belonging to the class of steroids. Steroids are characterized by a core structure of four fused rings. This compound is notable for its multiple hydroxyl groups, which contribute to its unique chemical properties and biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 18-Hydroxycortisol (Hemiacetal) typically involves multi-step organic reactions. One common approach is the hydroxylation of Pregn-4-ene-3,20-dione at specific positions using reagents like osmium tetroxide or hydrogen peroxide in the presence of catalysts. The reaction conditions often require controlled temperatures and pH to ensure selective hydroxylation.

Industrial Production Methods

Industrial production of this compound may involve biotechnological methods, such as microbial fermentation, where specific strains of microorganisms are used to introduce hydroxyl groups at desired positions. This method is advantageous due to its specificity and efficiency in producing high yields of the target compound.

Analyse Des Réactions Chimiques

Hemiketal-Hydroxy Ketone Equilibrium

18-Hydroxycortisol exists in equilibrium between two tautomers (Figure 1):

-

Cyclic 18,20-hemiketal : Predominant in polar solvents (e.g., methanol) and isolable as a solid

-

Acyclic 18-hydroxy 20-ketone : Favored in nonpolar solvents (e.g., deuterochloroform)

Key Observations :

-

In deuterated chloroform (CDCl₃), the hemiketal form slowly converts to the hydroxy ketone, detectable via NMR line broadening at 300 MHz and distinct splitting at 700 MHz .

-

Methanol stabilizes the hemiketal form, yielding sharp NMR signals .

Table 1: NMR Data for Tautomers in CDCl₃

| Feature | Hemiketal (M) | Hydroxy Ketone (L) |

|---|---|---|

| C-18/C-20 Protons | AB quartet: δ 3.88/4.25 (J = 8.7 Hz) | AB quartet: δ 3.82/4.28 (J = 10.8 Hz) |

| Solvent Stability | Converts to hydroxy ketone over time | Persistent in aged solutions |

| Deuterium Exchange | Retains deuterium at C-1,6,7 positions | Same deuterium retention |

Biosynthetic Pathways

18-Hydroxycortisol is synthesized via two enzymes:

-

11β-Hydroxylase (CYP11B1) : Converts cortisol to 18-OHF in the adrenal zona fasciculata.

-

Aldosterone Synthase (CYP11B2) : Produces 18-OHF in the zona glomerulosa and further oxidizes it to 18-oxocortisol .

Table 2: Enzyme Kinetics for Cortisol Conversion

| Parameter | 11β-Hydroxylase | Aldosterone Synthase |

|---|---|---|

| Substrate Affinity (Km) | Not reported | 2.6 μM |

| 18-Hydroxylation Efficiency | Low | High |

| 18-Oxidation Capacity | None | Present |

Critical Findings :

-

Aldosterone synthase demonstrates higher catalytic efficiency for 18-hydroxylation compared to 11β-hydroxylase .

-

Acid-promoted dehydration to form 11β-11,18-epoxy derivatives (e.g., compound 16 ) was ruled out via NMR comparisons .

Key Reaction Conditions

-

Oxidation Step : Dess–Martin periodinane outperformed Jones reagent, improving yields from <10% to 59% .

-

Reduction Step : Sodium borohydride (NaBH₄) selectively reduced 11-keto groups without affecting hemiketal stability .

Dynamic NMR Behavior

-

In CDCl₃ : Hemiketal ↔ hydroxy ketone interconversion causes signal broadening (300 MHz) but resolves into distinct peaks at 700 MHz .

-

In Methanol-d₄ : Hemiketal remains stable, showing sharp singlets for C-18/C-20 protons .

X-Ray Crystallography

While not explicitly reported for 18-OHF, related 18-hydroxysteroid structures confirm:

-

Cyclic hemiketal geometry with chair-like conformations in the steroid nucleus.

-

Hydrogen bonding between C-18 hydroxyl and C-20 ketone stabilizes the cyclic form .

Stability and Degradation Pathways

Applications De Recherche Scientifique

Biochemical Pathways and Synthesis

18-Hydroxycortisol is synthesized through the enzymatic action of cytochrome P450 enzymes, specifically CYP11B1 (11β-hydroxylase) and CYP11B2 (aldosterone synthase). These enzymes facilitate the hydroxylation of cortisol, leading to the formation of 18-hydroxycortisol as an intermediate in steroidogenesis. The understanding of these biochemical pathways is crucial for elucidating the compound's role in adrenal function and related disorders.

Diagnostic Marker for Adrenal Disorders

18-Hydroxycortisol serves as a valuable biomarker in diagnosing conditions such as primary aldosteronism (Conn's syndrome). Elevated levels of this compound in urine can indicate adrenal hyperplasia or adenoma, aiding in the differentiation between primary aldosteronism and other forms of hypertension. The detection methods, including mass spectrometry, have shown that 18-hydroxycortisol can interfere with aldosterone assays, necessitating careful interpretation of results .

Research on Adrenal Insufficiency

Studies have indicated that patients with primary adrenal insufficiency exhibit detectable levels of 18-hydroxycortisol when undergoing hydrocortisone replacement therapy. This suggests that even in cases of adrenal insufficiency, 18-hydroxycortisol can be synthesized from exogenous cortisol . Understanding these dynamics is essential for managing adrenal disorders effectively.

Potential Therapeutic Uses

Research has explored the pharmacological potential of 18-hydroxycortisol in modulating inflammatory responses due to its structural similarity to cortisol. Its role as an anti-inflammatory agent is under investigation, particularly in conditions like asthma and autoimmune diseases .

Influence on Aldosterone Synthesis

The compound's relationship with aldosterone synthesis is significant; it can be converted into aldosterone under specific physiological conditions. This conversion highlights its potential impact on fluid balance and blood pressure regulation, making it a target for further research into hypertension treatments .

Urinary Excretion Studies

A study involving healthy volunteers demonstrated how dexamethasone treatment reduced urinary excretion rates of 18-hydroxycortisol significantly compared to untreated states, suggesting that endogenous cortisol levels directly influence its synthesis . The data collected from this study are summarized in the following table:

| Treatment Phase | Cortisol (μg/24h) | 18-Hydroxycortisol (μg/24h) | Aldosterone (μg/24h) |

|---|---|---|---|

| No Treatment | 11.1 ± 2.5 | 19.4 ± 8.5 | 4.04 ± 0.8 |

| Dexamethasone + Cortisol | 52.6 ± 8.2 | 10.9 ± 3.14 | 11.6 ± 1.4 |

This table illustrates how treatment impacts steroid hormone levels, highlighting the regulatory mechanisms involved.

Cross-Reactivity in Assays

Another study focused on the cross-reactivity of various steroids with aldosterone assays found that substances like prednisolone and cortisone could interfere with measurements, complicating the interpretation of results . This emphasizes the need for precise diagnostic techniques to accurately assess hormonal levels.

Mécanisme D'action

The mechanism of action of 18-Hydroxycortisol (Hemiacetal) involves its interaction with specific molecular targets, such as steroid receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various physiological processes. The hydroxyl groups play a crucial role in its binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

Pregn-4-ene-3,20-dione, 11-hydroxy-, (11alpha)-: Known for its role in steroid hormone biosynthesis.

Pregn-4-ene-3,20-dione, 17-hydroxy-: Commonly referred to as 17-hydroxyprogesterone, involved in the synthesis of corticosteroids.

Pregn-4-ene-3,20-dione, 11,17,21-trihydroxy-, (11beta,17alpha)-: Exhibits anti-inflammatory properties and is used in the treatment of various conditions.

Uniqueness

18-Hydroxycortisol (Hemiacetal) is unique due to its multiple hydroxyl groups, which enhance its solubility and reactivity. These hydroxyl groups also contribute to its distinct biological activities, making it a valuable compound for research and therapeutic applications.

Activité Biologique

18-Hydroxycortisol (Hemiacetal) is a steroid compound synthesized primarily in the adrenal glands. It is closely related to cortisol and aldosterone, playing a significant role in the regulation of various physiological processes. Understanding its biological activity is crucial for elucidating its potential implications in health and disease, particularly in disorders related to adrenal function.

Biosynthesis and Regulation

18-Hydroxycortisol is produced through the enzymatic action of aldosterone synthase (CYP11B2) and 17α-hydroxylase (CYP17A1), with cortisol serving as the main substrate. The regulation of its synthesis is primarily influenced by adrenocorticotropic hormone (ACTH) levels, which modulate the activity of these enzymes in the adrenal cortex .

Table 1: Key Enzymes Involved in Biosynthesis

| Enzyme | Function | Location |

|---|---|---|

| CYP11B2 | Converts corticosterone to aldosterone | Zona glomerulosa |

| CYP17A1 | Hydroxylates steroids | Zona fasciculata |

Biological Activity

The biological activity of 18-hydroxycortisol is notably low compared to other glucocorticoids and mineralocorticoids. Research indicates that it exhibits negligible activity as both a glucocorticoid and a mineralocorticoid. In various studies, it has been shown that:

- Glucocorticoid Activity : 18-Hydroxycortisol has been reported to have less than 1% of the glucocorticoid activity of cortisol or dexamethasone .

- Mineralocorticoid Activity : Its activity as a mineralocorticoid is similarly low, with studies suggesting that it does not significantly bind to mineralocorticoid receptors .

Comparative Biological Activity

| Compound | Glucocorticoid Activity (%) | Mineralocorticoid Activity (%) |

|---|---|---|

| Cortisol | 100 | 100 |

| Dexamethasone | 100 | 0 |

| 18-Oxocortisol | 3-4 | 0.6-1.3 |

| 18-Hydroxycortisol | <1 | Negligible |

Case Studies and Clinical Relevance

Several clinical studies have investigated the presence and implications of 18-hydroxycortisol in patients with adrenal disorders:

- Primary Aldosteronism : Elevated levels of both 18-hydroxycortisol and its derivative, 18-oxocortisol, were found in patients with primary aldosteronism, particularly those with adrenal adenomas . This suggests a potential role in the pathophysiology of hyperaldosteronism.

- Dexamethasone Suppression Test : In healthy volunteers treated with dexamethasone, urinary excretion of 18-hydroxycortisol decreased significantly, indicating its dependence on endogenous cortisol levels . This finding underscores its limited biological activity under normal physiological conditions.

- Hypertensive Patients : Studies have shown that hypertensive patients exhibit higher urinary excretion rates of both hybrid steroids compared to normotensive individuals, suggesting a potential biomarker role for these compounds in hypertension related to adrenal dysfunction .

Propriétés

IUPAC Name |

(1S,2S,5R,6R,9S,11S,12S,13R)-5,6,11-trihydroxy-6-(hydroxymethyl)-13-methyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-17-en-16-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O6/c1-18-6-4-13(23)8-12(18)2-3-14-15-5-7-20(25)19(15,9-16(24)17(14)18)11-27-21(20,26)10-22/h8,14-17,22,24-26H,2-7,9-11H2,1H3/t14-,15-,16-,17+,18-,19+,20+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZHBCIMMSKGBFX-PWAYDTSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC45C3CCC4(C(OC5)(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@@]45[C@H]3CC[C@@]4([C@](OC5)(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144302-17-0 | |

| Record name | 18-Hydroxycortisol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144302170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18-HYDROXYCORTISOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8YUY43659 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.